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Compound of Interest

Compound Name: 4-Methoxyacridine

Cat. No.: B8765750

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
methoxyacridine, a heterocyclic compound of interest in medicinal chemistry and materials
science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data, along with the experimental protocols for these analyses. This
document is intended to serve as a core reference for researchers engaged in the synthesis,
characterization, and application of acridine derivatives.

Spectroscopic Data Summary

The empirical formula for 4-methoxyacridine is C14H11NO. The spectroscopic data presented
below has been compiled from various sources and is summarized for clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic
compounds. The *H and 3C NMR data provide detailed information about the hydrogen and
carbon framework of 4-methoxyacridine.

Table 1: *H NMR Spectroscopic Data for 4-Methoxyacridine
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Chemical Shift (3)
ppm

Multiplicity Integration Assignment

Data not available in

search results

Table 2: 13C NMR Spectroscopic Data for 4-Methoxyacridine

Chemical Shift (8) ppm Assighment

Data not available in search results

Note: Specific experimental data for 4-methoxyacridine was not available in the performed
searches. Data for related methoxy-substituted aromatic compounds and acridine derivatives
suggest the expected chemical shift ranges.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 4-methoxyacridine is expected to show characteristic absorption bands for its
aromatic rings, ether linkage, and C-N bond.

Table 3: Characteristic IR Absorption Bands for 4-Methoxyacridine

Wavenumber (cm~?) Intensity Assignment
~3050 Medium Aromatic C-H stretch
~2950, ~2850 Medium C-H stretch (methoxy group)
~1620, ~1580, ~1500 Medium to Strong C=C aromatic ring stretching

Asymmetric C-O-C stretch
~1250 Strong

(aryl ether)

) Symmetric C-O-C stretch (aryl

~1030 Medium

ether)
~1340 Medium C-N stretching
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Note: This is a predicted spectrum based on the functional groups present in 4-
methoxyacridine. Phenyl alkyl ethers typically show two strong absorbances for C-O
stretching at approximately 1050 and 1250 cm~1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound,
allowing for the determination of its molecular weight and elemental composition. The
molecular ion peak for 4-methoxyacridine is expected at an m/z corresponding to its
molecular weight.

Table 4: Mass Spectrometry Data for 4-Methoxyacridine

m/z Relative Intensity (%) Assignment

Data not available in search
Molecular lon [M]*
results

Data not available in search )
Fragment ions
results

Note: The molecular weight of the related compound 4-methoxyacridin-9(10H)-one is 225.24
g/mol .[1] The mass spectrum of 4-methoxyacridine is expected to show a molecular ion peak
corresponding to its exact mass, with fragmentation patterns characteristic of acridine and
methoxy-substituted aromatic compounds.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These
protocols are based on standard procedures for the analysis of acridine derivatives and related
organic compounds.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for

analysis.

Sample Preparation:
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» Dissolve approximately 5-10 mg of purified 4-methoxyacridine in about 0.6 mL of a suitable
deuterated solvent (e.g., CDCls, DMSO-ds).

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution
to provide a reference peak at 0 ppm.

e Transfer the solution to a 5 mm NMR tube.
Data Acquisition:

e 1H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters
include a spectral width of 12-16 ppm, a sufficient number of scans to obtain a good signal-
to-noise ratio, and a relaxation delay of 1-2 seconds.

e 13C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify
the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220
ppm) is required. Due to the low natural abundance of 13C, a larger number of scans and a
longer acquisition time are necessary.

Data Processing:

o Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-
domain spectrum.

e Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
o Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

 Integrate the peaks in the *H NMR spectrum to determine the relative number of protons for
each signal.

e Analyze the coupling patterns (multiplicities) and coupling constants (J values) in the tH
NMR spectrum to deduce the connectivity of protons.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
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Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Record a background spectrum of the empty ATR accessory.
e Place a small amount of the solid 4-methoxyacridine sample directly onto the ATR crystal.

o Apply pressure using the ATR press to ensure good contact between the sample and the
crystal.

Data Acquisition:
o Collect the sample spectrum over a typical mid-IR range of 4000-400 cm~2.
o Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

e The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

Data Analysis:
« ldentify the characteristic absorption bands in the spectrum.

» Correlate the observed band positions (in cm~2) with known vibrational frequencies of
functional groups to confirm the structure of 4-methoxyacridine. Pay particular attention to
the regions for aromatic C-H, C=C, C-O, and C-N vibrations.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, such as one equipped with an electron ionization (El)
source and a quadrupole or time-of-flight (TOF) analyzer, is used.

Sample Introduction:

e For a volatile and thermally stable compound like 4-methoxyacridine, direct insertion probe
(DIP) or gas chromatography-mass spectrometry (GC-MS) can be used.
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e For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g.,
dichloromethane, ethyl acetate) and inject it into the GC. The GC will separate the compound
from any impurities before it enters the mass spectrometer.

Data Acquisition (Electron lonization - EI):

e The sample is introduced into the ion source, where it is bombarded with a high-energy
electron beam (typically 70 eV).

e This causes the molecule to ionize, forming a molecular ion (M*), and to fragment into
smaller charged species.

e The ions are then accelerated into the mass analyzer, which separates them based on their
mass-to-charge ratio (m/z).

» A detector records the abundance of each ion.
Data Analysis:
« ldentify the molecular ion peak to determine the molecular weight of the compound.

e Analyze the fragmentation pattern. The fragmentation of heterocyclic compounds can be
complex, but characteristic losses of small molecules or radicals can provide structural
information. For 4-methoxyacridine, expect fragments corresponding to the loss of a methyl
group (*CHs) or a methoxy group (*OCHs) from the molecular ion.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized organic compound like 4-methoxyacridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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